Polidextrosa

Descripción general

Descripción

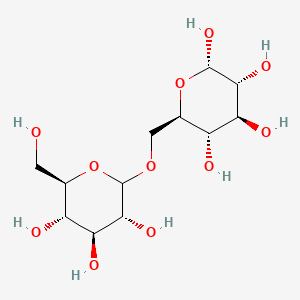

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a synthetic polymer of glucose, classified as a soluble fiber by the US FDA and Health Canada . It is commonly used as a food ingredient to increase dietary fiber content, replace sugar, and reduce calories and fat content . (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a versatile compound with numerous applications in the food industry, particularly in low-calorie and sugar-free products .

Aplicaciones Científicas De Investigación

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Polydextrose (PDX) is a non-digestible oligosaccharide that is used widely across most sectors of the food industry . The primary targets of PDX are the mammalian digestive enzymes and the gut microbiota . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule .

Mode of Action

PDX is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule . This property has led to the acceptance in many countries that PDX provides similar physiological effects as other dietary fibers and has shown prebiotic potential .

Biochemical Pathways

The biochemical pathways affected by PDX are primarily related to the digestion and absorption of nutrients. This fermentation process can lead to changes in the composition and/or activity of the gut microbiota, which can have several physiological benefits on health .

Pharmacokinetics

The pharmacokinetics of PDX are characterized by its non-digestibility. This results in a reported energy value of 1 kcal/g .

Result of Action

The molecular and cellular effects of PDX’s action are primarily related to its impact on the gut microbiota and nutrient absorption. This can result in several physiological benefits on health, including improved bowel function, modulation of immune function, and improved postprandial serum glucose and lipid responses .

Action Environment

The action of PDX can be influenced by various environmental factors. For example, the composition of the diet can impact the fermentation of PDX and its subsequent effects on the gut microbiota . Additionally, individual variations in the gut microbiota can influence the efficacy of PDX as a prebiotic

Análisis Bioquímico

Biochemical Properties

Polydextrose is a highly branched, randomly bonded glucose polymer with an average degree of polymerization (DP) of 12, ranging from 2 to 120 . The molecule contains all possible combinations of α- and β-linked 1→2, 1→3, 1→4, and 1→6 glycosidic linkages, though the 1→6 (both α and β) predominates . Due to its structure, Polydextrose is resistant to digestion by mammalian enzymes, leading to its classification as a dietary fiber .

Cellular Effects

The cellular effects of Polydextrose are primarily related to its role as a prebiotic. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The consumption of Polydextrose has been shown to selectively stimulate the growth and/or activity of one or a limited number of intestinal bacteria associated with several physiological benefits on health .

Molecular Mechanism

The molecular mechanism of Polydextrose’s action is primarily through its interaction with gut microbiota. As a non-digestible oligosaccharide, Polydextrose reaches the colon intact where it is fermented by the gut microbiota . This fermentation process produces short-chain fatty acids (SCFAs) and gases, contributing to its prebiotic effects .

Temporal Effects in Laboratory Settings

Due to its stability and resistance to mammalian digestive enzymes, it is likely that Polydextrose remains stable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

As a dietary fiber and prebiotic, it is likely that the effects of Polydextrose would vary with dosage, with potential benefits for gut health at appropriate doses .

Metabolic Pathways

Polydextrose is involved in the fermentation pathways in the gut, where it is metabolized by gut microbiota into SCFAs and gases . These SCFAs, including acetate, propionate, and butyrate, play important roles in maintaining gut health and homeostasis .

Transport and Distribution

As a non-digestible oligosaccharide, Polydextrose is not absorbed in the upper gastrointestinal tract and thus reaches the colon intact . In the colon, it is distributed and fermented by the gut microbiota .

Subcellular Localization

As a dietary fiber, Polydextrose does not enter cells and therefore does not have a subcellular localization. Instead, it remains in the gut lumen where it is fermented by the gut microbiota .

Métodos De Preparación

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is synthesized from dextrose (glucose), with small amounts of sorbitol and citric acid . The synthetic route involves heating these components under vacuum conditions to promote polymerization. The reaction typically occurs at temperatures around 160-170°C . Industrial production methods involve similar processes, with additional steps for purification and quality control to ensure the final product meets food-grade standards .

Análisis De Reacciones Químicas

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Oxidation: (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol can be oxidized to produce carboxylic acids.

Reduction: Reduction reactions can convert polydextrose into polyols.

Substitution: Substitution reactions can introduce functional groups into the polymer chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is often compared to other dietary fibers such as inulin and psyllium. Unlike inulin, which is a naturally occurring polysaccharide, polydextrose is a synthetic polymer . (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol has a lower caloric value (1 kcal/g) compared to other fibers and is highly soluble, making it easier to incorporate into various food products . Similar compounds include:

Inulin: A naturally occurring polysaccharide with prebiotic properties.

Psyllium: A natural fiber known for its high water-absorbing capacity.

Maltodextrin: A polysaccharide used as a food additive, but with higher caloric content compared to polydextrose.

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol stands out due to its synthetic origin, low caloric value, and versatility in food applications .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-KNHCDGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68424-04-4 | |

| Record name | Polydextrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1659769.png)

![3-[[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-5-phenylthiophene-2-carboxamide](/img/structure/B1659775.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide](/img/structure/B1659780.png)

![2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide](/img/structure/B1659783.png)

![2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate](/img/structure/B1659784.png)

![2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole](/img/structure/B1659786.png)